N-(Azocan-3-yl)butanamide

Description

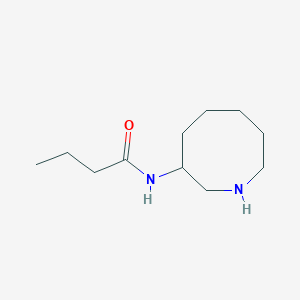

N-(Azocan-3-yl)butanamide is an organic compound characterized by an eight-membered azocane ring (a saturated heterocycle containing one nitrogen atom) linked via an amide bond to a butanoyl group.

Properties

Molecular Formula |

C11H22N2O |

|---|---|

Molecular Weight |

198.31 g/mol |

IUPAC Name |

N-(azocan-3-yl)butanamide |

InChI |

InChI=1S/C11H22N2O/c1-2-6-11(14)13-10-7-4-3-5-8-12-9-10/h10,12H,2-9H2,1H3,(H,13,14) |

InChI Key |

ZXFTXILJUQIIEC-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)NC1CCCCCNC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(Azocan-3-yl)butanamide typically involves the reaction of azocane with butanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

Azocane+Butanoyl chloride→this compound+HCl

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: N-(Azocan-3-yl)butanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: The azocane ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products:

Oxidation: Formation of N-(Azocan-3-yl)butanoic acid.

Reduction: Formation of N-(Azocan-3-yl)butylamine.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(Azocan-3-yl)butanamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

Industry: Utilized in the synthesis of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of N-(Azocan-3-yl)butanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Differences :

- Ring Flexibility : Azocane’s flexibility may improve binding to dynamic biological targets, whereas adamantane’s rigidity favors entropy-driven interactions.

- Synthetic Accessibility : Adamantane derivatives reported by Zheng et al. were synthesized with yields of 11–51%, suggesting challenges in amidation efficiency that may also apply to azocane analogs .

Quinoline-Based Butanamides

The European Patent Application (2023) lists several tubulin inhibitors with butanamide backbones, such as N-ethyl-2-[(3-ethynyl-8-methyl-6-quinolyl)oxy]butanamide (D.1.8). These compounds differ from this compound in their substitution patterns:

- Quinoline-Oxy Moieties: The quinoline group in D.1.8 enables π-π stacking and intercalation, absent in the azocane derivative.

Key Similarities :

- Amide Linkage : Both compounds utilize an amide bond, which stabilizes the molecule against enzymatic degradation.

- Alkyl Chain Length : The butanamide chain may optimize solubility and membrane permeability in both cases.

Data Tables

Table 2: Quinoline-Based Butanamides as Tubulin Inhibitors

| Compound ID | Substituents (R-group) | Potential Activity |

|---|---|---|

| D.1.8 | Ethyl, Ethynyl, Methyl, Quinoline-oxy | Tubulin polymerization inhibition |

| D.1.10 | 2-Fluoroethyl, Ethynyl, Quinoline-oxy | Enhanced metabolic stability |

Research Findings and Implications

- Structural Flexibility vs. Stability: The azocane ring’s flexibility may offer advantages in targeting proteins with conformational variability, whereas adamantane and quinoline derivatives prioritize stability and specific binding .

- Substituent Effects: Electron-withdrawing groups (e.g., bromine in adamantane analogs) or extended π-systems (e.g., quinoline) enhance target engagement but may compromise solubility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.